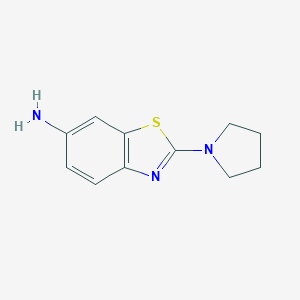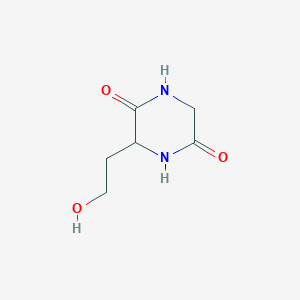
3-(2-Hydroxyethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)piperazine-2,5-dione, also known as HEPPD, is a cyclic amino acid that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. HEPPD is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials.
Mecanismo De Acción
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to act as a nucleophile, reacting with electrophilic groups to form covalent bonds. This mechanism of action makes 3-(2-Hydroxyethyl)piperazine-2,5-dione a useful tool for the development of enzyme inhibitors and other bioactive compounds. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with metal ions, which could potentially lead to the development of metal-binding drugs.
Efectos Bioquímicos Y Fisiológicos
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to have low toxicity and is well-tolerated by cells and organisms. In vitro studies have shown that 3-(2-Hydroxyethyl)piperazine-2,5-dione can inhibit the activity of various enzymes, including proteases and kinases. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with DNA and RNA, which could potentially lead to the development of new gene-targeting drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Hydroxyethyl)piperazine-2,5-dione is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity. However, 3-(2-Hydroxyethyl)piperazine-2,5-dione is a relatively expensive compound, which could limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in scientific research. One area of interest is the development of metal-binding drugs, which could potentially be used to treat diseases such as cancer and Alzheimer's disease. Another area of interest is the development of gene-targeting drugs, which could potentially be used to treat genetic diseases. Additionally, the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in the development of new biomaterials, such as hydrogels and nanoparticles, could have many applications in drug delivery and tissue engineering.
Métodos De Síntesis
3-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through a simple and efficient process that involves the reaction of piperazine-2,5-dione with ethylene oxide. This reaction results in the formation of a cyclic compound with a hydroxyethyl group attached to the nitrogen atom of the piperazine ring. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)piperazine-2,5-dione has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. The hydroxyethyl group in 3-(2-Hydroxyethyl)piperazine-2,5-dione can be easily modified to introduce different functional groups, such as amino, carboxyl, and thiol groups, making it a versatile tool for the development of new drugs and biomaterials. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been used as a starting material for the synthesis of cyclic peptides, which have shown promising therapeutic potential in the treatment of various diseases.
Propiedades
Número CAS |
101080-13-1 |
|---|---|
Nombre del producto |
3-(2-Hydroxyethyl)piperazine-2,5-dione |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
Clave InChI |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
SMILES canónico |
C1C(=O)NC(C(=O)N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




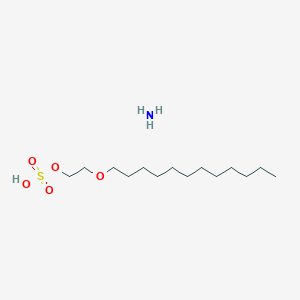
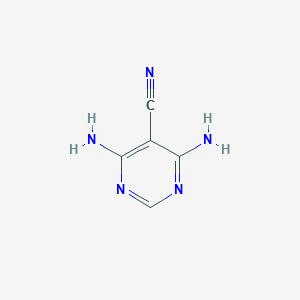
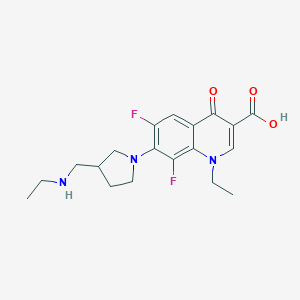
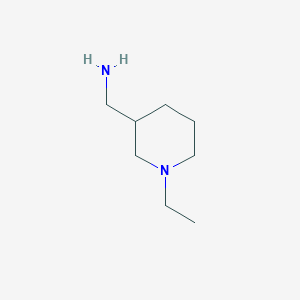
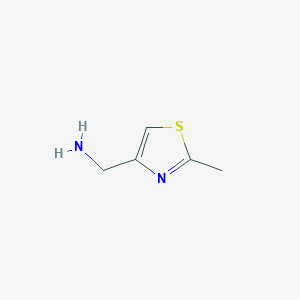
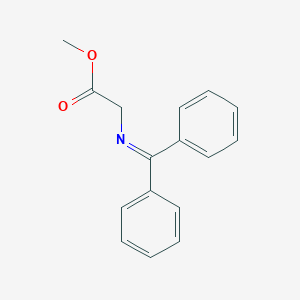
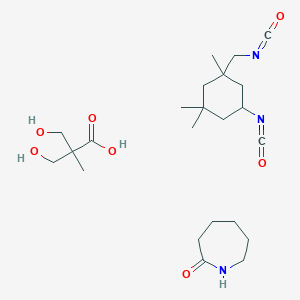
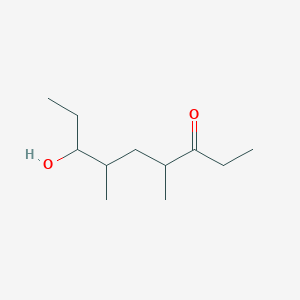
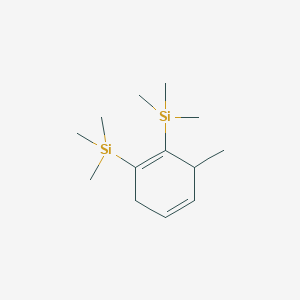
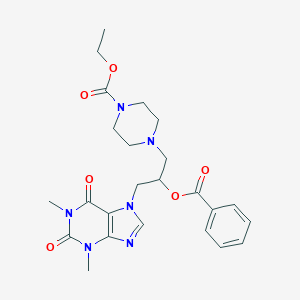
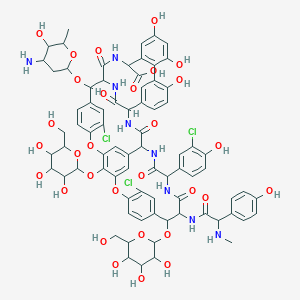
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
